Methyl 3-[(propan-2-yl)amino]thiophene-2-carboxylate
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Overview
Description
Methyl 3-[(propan-2-yl)amino]thiophene-2-carboxylate is a thiophene derivative, which is a class of heterocyclic compounds containing a sulfur atom in a five-membered ring. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry, material science, and industrial chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-[(propan-2-yl)amino]thiophene-2-carboxylate typically involves the reaction of 3-amino-2-thiophenecarboxylate with isopropylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as copper(I) chloride to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature and reaction time, to maximize yield and minimize impurities. Additionally, purification steps like recrystallization or chromatography may be employed to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-[(propan-2-yl)amino]thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Methyl 3-[(propan-2-yl)amino]thiophene-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex thiophene derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of organic semiconductors and other advanced materials
Mechanism of Action
The mechanism of action of Methyl 3-[(propan-2-yl)amino]thiophene-2-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
- Methyl 3-amino-2-thiophenecarboxylate
- Methyl 3-sulfonylamino-2-thiophenecarboxylate
- Methyl 3-hydroxy-2-thiophenecarboxylate
Comparison: Methyl 3-[(propan-2-yl)amino]thiophene-2-carboxylate is unique due to the presence of the isopropylamino group, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacological properties and industrial applications .
Properties
CAS No. |
153071-59-1 |
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Molecular Formula |
C9H13NO2S |
Molecular Weight |
199.27 g/mol |
IUPAC Name |
methyl 3-(propan-2-ylamino)thiophene-2-carboxylate |
InChI |
InChI=1S/C9H13NO2S/c1-6(2)10-7-4-5-13-8(7)9(11)12-3/h4-6,10H,1-3H3 |
InChI Key |
RQYMVLNWEZFGTR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=C(SC=C1)C(=O)OC |
Origin of Product |
United States |
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